N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 476443-14-8
VCID: VC7137318
InChI: InChI=1S/C27H38N4OS/c1-5-18(4)33-26-30-29-23(31(26)24-17(3)8-7-9-22(24)6-2)16-28-25(32)27-13-19-10-20(14-27)12-21(11-19)15-27/h7-9,18-21H,5-6,10-16H2,1-4H3,(H,28,32)
SMILES: CCC1=CC=CC(=C1N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C
Molecular Formula: C27H38N4OS
Molecular Weight: 466.69

N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

CAS No.: 476443-14-8

Cat. No.: VC7137318

Molecular Formula: C27H38N4OS

Molecular Weight: 466.69

* For research use only. Not for human or veterinary use.

N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide - 476443-14-8

Specification

CAS No. 476443-14-8
Molecular Formula C27H38N4OS
Molecular Weight 466.69
IUPAC Name N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C27H38N4OS/c1-5-18(4)33-26-30-29-23(31(26)24-17(3)8-7-9-22(24)6-2)16-28-25(32)27-13-19-10-20(14-27)12-21(11-19)15-27/h7-9,18-21H,5-6,10-16H2,1-4H3,(H,28,32)
Standard InChI Key UMDGNDUWZAVRCW-UHFFFAOYSA-N
SMILES CCC1=CC=CC(=C1N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 1,2,4-Triazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 5 with a butan-2-ylsulfanyl group (-S-CH(CH₂CH₃)CH₂CH₃) and at position 4 with a 2-ethyl-6-methylphenyl group.

  • Adamantane Moiety: A diamondoid hydrocarbon framework fused to a carboxamide group (-CONH₂) at position 1. Adamantane’s rigidity and lipophilicity enhance the compound’s stability and membrane permeability.

  • Carboxamide Linker: A methylene bridge (-CH₂-) connects the triazole ring to the adamantane-carboxamide unit, facilitating conformational flexibility.

The SMILES notation (CCC1=CC=CC(=C1N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C) and InChIKey (UMDGNDUWZAVRCW-UHFFFAOYSA-N) confirm the connectivity and stereochemical details.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₃₈N₄OS
Molecular Weight466.69 g/mol
CAS Number476443-14-8
IUPAC NameN-[[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
SolubilityNot publicly available

Synthesis and Manufacturing

Stepwise Synthesis

The synthesis involves multi-step organic reactions:

  • Triazole Ring Formation: A [2+3] cycloaddition between a nitrile and hydrazine derivative yields the 1,2,4-triazole core. Substituted phenylhydrazines and thiocyanates are common precursors.

  • Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution attaches the butan-2-ylsulfanyl group to position 5 of the triazole.

  • Adamantane-Carboxamide Conjugation: The methylene-linked adamantane-carboxamide is synthesized via amide bond formation between adamantane-1-carboxylic acid and the triazole-methylamine intermediate.

Industrial-scale production may employ continuous flow reactors to optimize yield and reduce byproducts. Catalysts such as palladium complexes or organocatalysts are likely used to enhance regioselectivity.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/Conditions
1CycloadditionNitrile, hydrazine, 80–100°C
2Sulfanyl SubstitutionButan-2-thiol, K₂CO₃, DMF
3Amide CouplingDCC, DMAP, CH₂Cl₂

Biological Activity and Applications

Mitochondrial Fusion Regulation

Patent US20200281899A1 highlights triazole derivatives as small-molecule regulators of mitochondrial dynamics . The compound’s triazole and adamantane units may modulate mitochondrial fusion proteins (e.g., MFN1/2), potentially treating neurodegenerative disorders like Alzheimer’s disease .

Sphingosine Kinase Inhibition

JP5368789B2 discloses adamantane-carboxamide derivatives as sphingosine kinase inhibitors, implicating this compound in cancer therapy by disrupting sphingolipid metabolism . The adamantane moiety’s hydrophobicity likely enhances binding to the enzyme’s active site .

Mechanism of Action

Target Engagement

The compound’s triazole ring coordinates with metal ions in enzymatic active sites, while the adamantane moiety stabilizes hydrophobic interactions. For example:

  • Sphingosine Kinase 1 (SK1): Adamantane-carboxamide binds to the ATP-binding pocket, inhibiting sphingosine-1-phosphate production .

  • Mitochondrial Fusion Proteins: The sulfanyl group may reduce disulfide bonds in MFN2, altering mitochondrial morphology .

Table 3: Hypothesized Targets and Effects

TargetEffectCitation
Sphingosine Kinase 1Inhibition of sphingolipid signaling
MFN2Promotion of mitochondrial fusion
Bacterial Topoisomerase IVDNA replication interference

Comparison with Structural Analogs

The compound’s uniqueness lies in its hybrid triazole-adamantane scaffold. Compared to similar molecules:

  • Triazole-Adamantane Hybrids: Higher metabolic stability due to adamantane’s resistance to oxidation.

  • Sulfanyl-Substituted Triazoles: Enhanced lipophilicity improves blood-brain barrier penetration relative to hydroxyl or amino analogs .

Table 4: Comparative Analysis of Analogous Compounds

CompoundMolecular WeightKey Functional GroupsBioactivity
VC7137318 (This Compound)466.69Triazole, Adamantane, SulfanylSK1 inhibition, Antimicrobial
DYMOWLIHKAWBJV-UHFFFAOYSA-N452.65Triazole, ThiopheneMitochondrial regulation
JHSAICDJDUZLLI-UHFFFAOYSA-N454.72Adamantane, ChlorophenylAnticancer

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